REACTION_CXSMILES
|
[F-:1].[Cs+].S([O:8][CH3:9])(OC)(=O)=O.FC1(F)[C:16]([F:18])([F:17])[C:15]([F:20])([F:19])[C:14]([F:22])([F:21])[C:13]([F:24])([F:23])C1=O>COCCOCCOC.O>[C:16]([O:8][CH3:9])([C:15]([C:14]([C:13]([F:23])([F:24])[F:1])([F:21])[F:22])([F:19])[F:20])([F:17])[F:18] |f:0.1|
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
258 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
the lower fluorochemical phase of the mixture was separated from the upper phase
|
Type
|
WASH
|
Details
|
washed once with saturated aqueous sodium chloride solution
|
Type
|
ADDITION
|
Details
|
Since the fluorochemical phase still contained about 12% diglyme, water was added to it
|
Type
|
DISTILLATION
|
Details
|
the resulting product was azeotropically distilled
|
Type
|
CUSTOM
|
Details
|
to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |